molecular formula C14H12INO2 B1498804 N-(3-iodophenyl)-2-methoxybenzamide

N-(3-iodophenyl)-2-methoxybenzamide

Cat. No.: B1498804
M. Wt: 353.15 g/mol
InChI Key: LVBMGRDRRRGVRN-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group attached to a 3-iodophenylamine moiety. The iodine atom at the 3-position may enhance steric bulk and influence binding interactions in receptor sites, as seen in related compounds .

Properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

N-(3-iodophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H12INO2/c1-18-13-8-3-2-7-12(13)14(17)16-11-6-4-5-10(15)9-11/h2-9H,1H3,(H,16,17)

InChI Key

LVBMGRDRRRGVRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides

  • 2-Iodo-N-(3-methoxyphenyl)benzamide (): Molecular Formula: C₁₄H₁₂INO₂. Key Feature: Iodine at the benzamide’s 2-position instead of the phenyl group.
  • N-(4-Bromo-1H-indazol-7-yl)-2-methoxybenzamide () :

    • Structure : Incorporates a brominated indazole ring.
    • Activity : Bromine’s lower electronegativity (vs. iodine) may reduce lipophilicity, impacting membrane permeability .

Methoxy-Substituted Benzamides

  • N-(2,3-Dihydro-1H-inden-2-yl)-2-Methoxybenzamide () :

    • Activity : Inhibits PCSK9 expression, a target for atherosclerosis therapy.
    • SAR Insight : The dihydroindenyl group enhances conformational rigidity, possibly improving target engagement compared to flexible phenyl groups .
  • Sulpiride () :

    • Structure : 2-Methoxybenzamide linked to a substituted pyrrolidine.
    • Activity : D₂ receptor antagonist; the methoxy group is critical for dopamine receptor affinity .

Structure-Activity Relationship (SAR) Insights

  • Substituent Bulk: YM-43611 (), a D₃/D₄ antagonist, uses a cyclopropylcarbonylamino group to optimize steric and electronic interactions, highlighting the role of bulky substituents in receptor selectivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Spectroscopic Data
2-Iodo-N-(3-methoxyphenyl)benzamide 353.16 ¹H NMR (DMSO-d₆): δ 7.8–6.8 (aromatic)
N-(4-Bromoindazolyl)-2-methoxybenzamide Not reported ¹H NMR (DMSO-d₆): 300 MHz data
Sulpiride 341.41 IR: 1655 cm⁻¹ (amide C=O)

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